(3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound "(3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" is a benzothiazinone derivative characterized by a sulfonyl (2,2-dioxide) group, a 3-methylbenzyl substituent, and a (2-methoxyphenyl)amino methylene moiety. Its Z-configuration at the C3 position is critical for conformational stability.
Key structural attributes include:
- Core: A benzothiazinone ring system, which is a sulfur- and nitrogen-containing heterocycle.
- A (2-methoxyphenyl)amino methylene group at position 3, contributing to π-π stacking interactions and hydrogen-bonding capacity. Two sulfonyl oxygen atoms (2,2-dioxide), which may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
(3Z)-3-[(2-methoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-8-7-9-18(14-17)16-26-21-12-5-3-10-19(21)24(27)23(31(26,28)29)15-25-20-11-4-6-13-22(20)30-2/h3-15,25H,16H2,1-2H3/b23-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIRFYWKMSRPLJ-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4OC)S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC=C4OC)/S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of benzothiazine, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be broken down into key functional groups that contribute to its biological activity:
- Benzothiazine core : Known for its role in various pharmacological effects.
- Methoxyphenyl group : May enhance lipophilicity and modulate interactions with biological targets.
- Methylene linkage : Increases stability and may influence the compound's reactivity.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of benzothiazine can inhibit the growth of Mycobacterium tuberculosis and other mycobacterial strains. For instance, studies have shown that certain benzothiazine derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 0.25 μg/mL against M. tuberculosis .
Anticancer Activity
Preliminary investigations suggest that the compound may also exhibit anticancer properties. Analogous compounds in the benzothiazine class have demonstrated cytotoxic effects on cancer cell lines, including those resistant to conventional therapies. For example, a related study reported that benzothiazine derivatives inhibited cell proliferation in various cancer models by inducing apoptosis .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, existing literature suggests several potential pathways:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as tyrosinase, which is crucial for melanin production .
- Disruption of Cellular Signaling : By interacting with specific receptors or signaling pathways, these compounds may alter cellular responses leading to apoptosis in cancer cells .
Case Studies
Several case studies have explored the efficacy of benzothiazine derivatives:
- Study on Antimycobacterial Activity :
- Anticancer Screening :
Table 1: Antimycobacterial Activity of Benzothiazine Derivatives
| Compound | MIC (μg/mL) against M. tuberculosis | MIC (μg/mL) against M. smegmatis |
|---|---|---|
| BTZ043 | <0.06 | 0.025 |
| Compound A | 0.5 | 0.32 |
| Compound B | 1.0 | 0.20 |
Table 2: Cytotoxicity Profile in Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | B16F10 Melanoma | 6.2 |
| Compound B | HT-29 Colon Cancer | 4.7 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Benzo[f]dithiazepin-3-one Dioxides
Compounds such as 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides (e.g., compounds 8–11, 14, 17–20 from ) share sulfonyl and heterocyclic features with the target molecule but differ in core structure and substituents .
| Feature | Target Compound | Benzo[f]dithiazepin-3-one Dioxides |
|---|---|---|
| Core Structure | Benzothiazinone (S, N heterocycle) | Dithiazepinone (two S atoms, N heterocycle) |
| Sulfonyl Groups | 2,2-dioxide | 1,1-dioxide or 1,1,5,5-tetraoxide |
| Substituents | 3-methylbenzyl, (2-methoxyphenyl)amino | Varied aryl/alkyl groups (e.g., methyl, phenyl) |
| Biological Activity | Hypothesized anticancer/antimicrobial | Demonstrated anticancer potential in vitro |
Key Differences :
- The 2,2-dioxide configuration in the target compound may confer distinct electronic effects compared to 1,1-dioxides in dithiazepinones .
Sulfonyl-Containing Heterocycles in Agrochemicals
Sulfonylurea herbicides like metsulfuron methyl () share sulfonyl and aryl substituents but differ in core structure and application :
| Feature | Target Compound | Metsulfuron Methyl |
|---|---|---|
| Core Structure | Benzothiazinone | Triazinyl-sulfonyl benzoate |
| Functional Groups | 2,2-dioxide, methoxyphenylamino | Sulfonylurea, triazine, methyl ester |
| Application | Hypothesized pharmaceuticals | Herbicide (inhibits acetolactate synthase) |
Key Insights :
- Sulfonyl groups enhance stability and bioactivity in both pharmaceutical and agrochemical contexts.
- The methoxyphenyl group in the target compound may mimic the electron-withdrawing substituents seen in sulfonylurea herbicides, influencing target binding .
Spectroscopic and Crystallographic Characterization
While direct data for the target compound are unavailable, and provide methodologies applicable to its analysis:
- NMR Spectroscopy : Used to resolve substituent configurations in similar heterocycles (e.g., Zygocaperoside in ) .
- X-ray Crystallography : Programs like SHELXL () and WinGX () are industry standards for determining molecular geometries and validating Z/E configurations .
Conformational Analysis
The Cremer-Pople puckering parameters () could quantify ring non-planarity in the benzothiazinone core, comparing it to dithiazepinones or other heterocycles . For example:
- Planarity: Benzothiazinones may exhibit less puckering than five-membered rings (e.g., cyclopentane derivatives) due to aromatic stabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
